7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile
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Description
7-(Azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C18H20FN3O and its molecular weight is 313.376. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been used in the synthesis of various quinolone derivatives. For instance, Xia et al. (2013) isolated and identified an N-substituted regioisomer of besifloxacin, synthesized from a reaction involving a similar quinolone compound (Xia, Zhengjun, Chen, Zaixin, & Yu, Shuitao, 2013).
- Novel quinolone derivatives, exhibiting potent antibacterial activity against respiratory pathogens, were designed and synthesized by Odagiri et al. (2013), utilizing a similar quinolone structure (Odagiri, T., Inagaki, H., Sugimoto, Y., Nagamochi, M., Miyauchi, R., Kuroyanagi, J., Kitamura, T., Komoriya, S., & Takahashi, Hisashi, 2013).
Antibacterial Applications
- Ziegler et al. (1990) synthesized 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating significant in vitro antibacterial activity (Ziegler, C., Bitha, P., Kuck, N., Fenton, T. J., Petersen, P., & Lin, Y., 1990).
- Cooper et al. (1990) prepared a series of 6-fluoro-7-substituted quinolone derivatives, showing greater antibacterial activity against Gram-positive organisms than Gram-negative ones (Cooper, C. S., Klock, P. L., Chu, D., & Fernandes, P., 1990).
Novel Compounds and Synthesis Methods
- Chupakhin et al. (1992) explored reactions of 7-(X)-substituted ethyl 1-amino-4-oxo-1,4-dihydroquinoline-3-carboxylates with mono- and di-ketones, resulting in tricyclic quinoline derivatives (Chupakhin, O., Azev, Y., Alexeev, S., Shorshnev, S. V., Tsoi, E., & Charushin, V., 1992).
- Inagaki et al. (2004) synthesized novel quinolone derivatives bearing cyclopropane-fused substituents, exhibiting potent inhibitory activity against bacterial DNA topoisomerase IV (Inagaki, H., Takahashi, Hisashi, & Takemura, M., 2004).
Properties
IUPAC Name |
7-(azepan-1-yl)-1-ethyl-6-fluoro-4-oxoquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-2-21-12-13(11-20)18(23)14-9-15(19)17(10-16(14)21)22-7-5-3-4-6-8-22/h9-10,12H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETRYYGZSNDTGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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